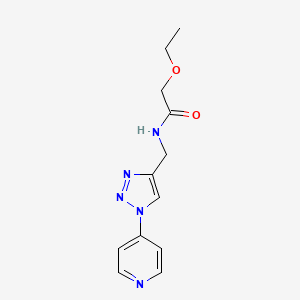

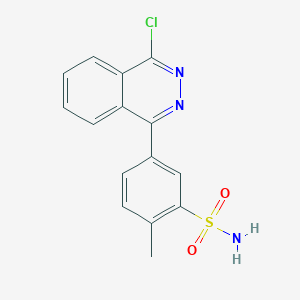

2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on similar compounds, including triazoles, pyridines, and acetamides, has been extensive due to their wide application in medicinal chemistry, material science, and as intermediates in organic synthesis. These compounds are known for their versatile chemical properties, allowing for a broad range of chemical transformations and applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including condensation, amidation, and cyclization processes. For instance, the modification of PI3K inhibitors by replacing the acetamide group with an alkylurea moiety has shown remarkable effects in anticancer activities and toxicity reduction (Xiao-meng Wang et al., 2015). Another example is the synthesis of piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamides, which demonstrates the utility of these frameworks in enhancing memory in mice (Li Ming-zhu, 2008).

Molecular Structure Analysis

Structural elucidation of related compounds is typically achieved through a combination of NMR, mass spectrometry, IR spectroscopy, and X-ray crystallography. These techniques provide comprehensive details on the molecular geometry, electron distribution, and functional group orientation, critical for understanding the chemical behavior and reactivity of these molecules. For example, the structural features of triazolo[1,5-c][1,3,5]benzoxadiazocine derivatives were thoroughly investigated using experimental and theoretical methods (M. K. Gumus et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of these compounds often includes nucleophilic substitution reactions, electrophilic additions, and cyclization reactions, significantly influenced by the presence of the pyridine, triazole, and acetamide functional groups. These reactions are pivotal for the synthesis of various derivatives with enhanced biological or physical properties. An example is the acylation of heteroaromatic amines leading to the synthesis of novel pyridine and triazole derivatives with potential pharmacological activities (H. M. Ibrahim et al., 2011).

Scientific Research Applications

Anticancer Activity and PI3K Inhibition

Compounds structurally related to "2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide" have been studied for their anticancer effects. Modifications to similar compounds, such as replacing the acetamide group with an alkylurea moiety, have shown remarkable anticancer effects. These modified compounds demonstrate potent antiproliferative activities against human cancer cell lines and serve as effective inhibitors of PI3Ks and mTOR, suggesting their potential as anticancer agents with reduced toxicity (Wang et al., 2015).

Insecticidal Applications

Research into the chemical space around this compound has led to the synthesis of novel heterocyclic compounds incorporating thiadiazole moieties. These compounds have been evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating the potential of these compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).

Synthesis and Chemical Transformations

Research has also focused on the synthesis of related compounds through novel synthetic pathways. For example, the development of palladium-catalyzed intramolecular allylation to pyrrolidin-2-ones showcases the versatility of similar compounds in synthesizing complex molecules. Such studies highlight the role of these compounds in advancing synthetic organic chemistry and developing new methodologies (Giambastiani et al., 1998).

Material Science and Radiolabeling

Additionally, derivatives of "2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide" have found applications in material science, such as in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners. These compounds are essential for studying the metabolism and mode of action of herbicides, indicating the importance of these chemicals in environmental science and agrochemistry (Latli & Casida, 1995).

properties

IUPAC Name |

2-ethoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-2-19-9-12(18)14-7-10-8-17(16-15-10)11-3-5-13-6-4-11/h3-6,8H,2,7,9H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNJPZRZNOKJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=CN(N=N1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)

![3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2487545.png)

![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)

![Methyl 2-{[2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2487553.png)

![tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate](/img/structure/B2487555.png)

![1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2487558.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2487563.png)